1-(3,5-dichlorophenyl)-7,7-dimethyl-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
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Overview
Description
1-(3,5-DICHLOROPHENYL)-7,7-DIMETHYL-4-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound featuring a quinoline core substituted with dichlorophenyl, dimethyl, and thiophene groups
Preparation Methods
The synthesis of 1-(3,5-DICHLOROPHENYL)-7,7-DIMETHYL-4-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Substitution Reactions: Introduction of the dichlorophenyl and thiophene groups can be performed through electrophilic aromatic substitution reactions.
Cyclization and Functionalization: The final steps involve cyclization to form the octahydroquinoline ring and functionalization to introduce the dimethyl and dione groups.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-(3,5-DICHLOROPHENYL)-7,7-DIMETHYL-4-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the dione groups to diols.
Substitution: Halogenation and nitration reactions can introduce additional functional groups onto the aromatic rings.
Common reagents and conditions for these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3,5-DICHLOROPHENYL)-7,7-DIMETHYL-4-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: The compound’s interactions with biological macromolecules are investigated to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-(3,5-DICHLOROPHENYL)-7,7-DIMETHYL-4-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
1-(3,5-DICHLOROPHENYL)-7,7-DIMETHYL-4-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can be compared with similar compounds such as:
Quinoline Derivatives: These compounds share the quinoline core but differ in their substituents, leading to variations in their chemical and biological properties.
Thiophene-Substituted Compounds: These compounds have thiophene groups attached to different cores, affecting their electronic properties and applications.
Dichlorophenyl-Substituted Compounds:
The uniqueness of 1-(3,5-DICHLOROPHENYL)-7,7-DIMETHYL-4-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H19Cl2NO2S |
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Molecular Weight |
420.4 g/mol |
IUPAC Name |
1-(3,5-dichlorophenyl)-7,7-dimethyl-4-thiophen-2-yl-3,4,6,8-tetrahydroquinoline-2,5-dione |
InChI |
InChI=1S/C21H19Cl2NO2S/c1-21(2)10-16-20(17(25)11-21)15(18-4-3-5-27-18)9-19(26)24(16)14-7-12(22)6-13(23)8-14/h3-8,15H,9-11H2,1-2H3 |
InChI Key |
ZUJCBASXMZRCDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2C3=CC(=CC(=C3)Cl)Cl)C4=CC=CS4)C(=O)C1)C |
Origin of Product |
United States |
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